1-Bromo-3-cyclopropylcyclobutane
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Overview
Description
1-Bromo-3-cyclopropylcyclobutane is an organic compound characterized by a bromine atom attached to a cyclopropyl-substituted cyclobutane ring. This compound is notable for its unique structure, which combines the strained ring systems of cyclopropane and cyclobutane, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopropylcyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-cyclopropylcyclobutene using bromine in the presence of a suitable solvent like carbon tetrachloride. The reaction is typically carried out under controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-cyclopropylcyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to 3-cyclopropylcyclobutane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in dry ether.
Major Products:
Substitution: 3-Cyclopropylcyclobutanol, 3-Cyclopropylcyclobutylamine.
Elimination: 3-Cyclopropylcyclobutene.
Reduction: 3-Cyclopropylcyclobutane.
Scientific Research Applications
1-Bromo-3-cyclopropylcyclobutane is used extensively in scientific research due to its unique structural properties. Some of its applications include:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers explore its potential in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Material Science: Its unique ring structure makes it a candidate for the development of novel materials with specific mechanical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclopropylcyclobutane in chemical reactions involves the interaction of the bromine atom with various nucleophiles or bases. The strained ring systems of cyclopropane and cyclobutane contribute to its reactivity, making it prone to ring-opening reactions under certain conditions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
- 1-Bromo-3-chlorocyclobutane
- 1-Bromo-3-ethylcyclopentane
- 1-Bromo-3-methylcyclobutane
Comparison: 1-Bromo-3-cyclopropylcyclobutane is unique due to the presence of both cyclopropyl and cyclobutane rings, which impart significant ring strain and reactivity. This distinguishes it from other similar compounds that may only contain one type of ring system or different substituents, affecting their chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-3-cyclopropylcyclobutane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-3-6(4-7)5-1-2-5/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIJOKTUYWQBQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2375274-13-6 |
Source
|
Record name | 1-bromo-3-cyclopropylcyclobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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